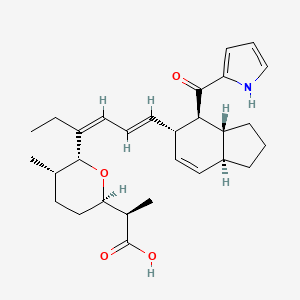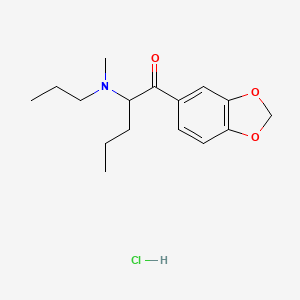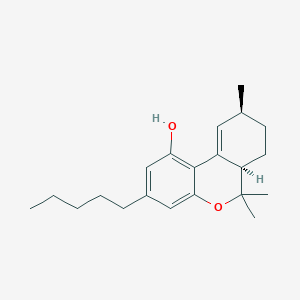
PY85YU2Gnx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of PY85YU2Gnx may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
PY85YU2Gnx undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
PY85YU2Gnx has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PY85YU2Gnx involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific application and the biological system being studied .
Properties
CAS No. |
95588-87-7 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(6aR,9S)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17+/m0/s1 |
InChI Key |
YLTWYAXWDLZZCU-WMLDXEAASA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2C3=C[C@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


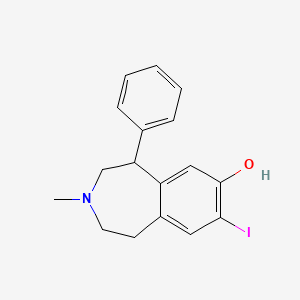
![Calcium;2-[2-[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl-(carboxymethyl)amino]ethyl-[2-(methylamino)-2-oxoethyl]amino]acetate](/img/structure/B10782755.png)
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B10782763.png)
![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B10782768.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B10782771.png)

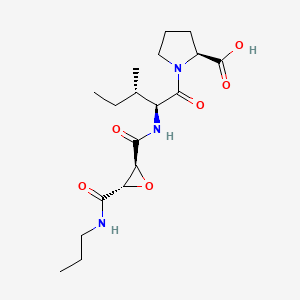
![(4S,5S,7E,9R,11Z,13S,15S,17S,19R,21R,25R,27R,27aS)-17-(Acetyloxy)-4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,25,26,27,27a-docosahydro-5,15,21-trihydroxy-25-[(1R)-1-hydroxyethyl]-11-(2-methoxy-2-oxoethylidene)-6,6,16,16-tetramethyl-2,23-dioxo-5,27](/img/structure/B10782781.png)
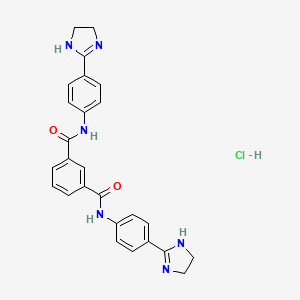
![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B10782798.png)
![4-[[5-(Diaminomethylideneamino)-1-(2-methylbutylamino)-1-oxopentan-2-yl]amino]-3-[[2-[[5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10782806.png)
![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)
